3-(2-hydroxyphenyl)-4-phenyl-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15309125
Molecular Formula: C22H21N3O3
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O3 |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C22H21N3O3/c26-17-11-5-4-10-16(17)19-18-20(24-23-19)22(27)25(13-15-9-6-12-28-15)21(18)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,21,26H,6,9,12-13H2,(H,23,24) |
| Standard InChI Key | FEBVRARWOYOJEP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused bicyclic system comprising a pyrrolidine ring and a pyrazole moiety. Key substituents include:
-
A 2-hydroxyphenyl group at position 3, contributing hydrogen-bonding potential.
-
A phenyl group at position 4, enhancing aromatic interactions.
-
A tetrahydrofuran-2-ylmethyl group at position 5, introducing stereochemical complexity and oxygen-based polarity .
The IUPAC name reflects these substituents and the core structure’s hydrogenation state. X-ray crystallography of analogous compounds reveals a planar pyrrolopyrazolone core with substituents adopting equatorial orientations to minimize steric strain .
Synthetic Pathways
Multicomponent Cyclization Strategy
The synthesis of pyrrolopyrazolone derivatives typically begins with a multicomponent reaction (MCR) involving:
-
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate as a diketone precursor.
-
Aryl aldehydes (e.g., benzaldehyde derivatives) to introduce aromatic groups.
-
Primary amines (e.g., tetrahydrofurfurylamine) to form the pyrrolidine ring .
For this compound, the tetrahydrofuran-2-ylmethyl group likely originates from a tetrahydrofurfurylamine derivative. The MCR proceeds via:
-
Step 1: Condensation of the aldehyde and amine to form an imine.
-
Step 2: Michael addition of the diketone to the imine, followed by cyclodehydration to yield a chromeno[2,3-c]pyrrole-3,9-dione intermediate .
Table 1: Optimized Reaction Conditions for Chromeno[2,3-c]pyrrole Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol + AcOH | ↑ Yield by 30% |
| Temperature | 80°C | ↑ Rate by 2× |
| Molar Ratio (1:2:3) | 1:1.1:1.1 | Prevents byproducts |
Ring-Opening with Hydrazine Hydrate
The chromeno[2,3-c]pyrrole intermediate undergoes ring-opening with hydrazine hydrate to form the pyrrolopyrazolone core. Key conditions include:
-
Solvent: Dioxane (polar aprotic medium enhances nucleophilic attack).
-
Molar Ratio: 1:5 (chromeno[2,3-c]pyrrole : hydrazine hydrate).
-
Temperature: 40°C (higher temperatures reduce yield due to side reactions) .
Table 2: Yield Optimization for Pyrrolopyrazolone Formation
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 80 | 6 | 30 |
| 2 | Dioxane | 40 | 4 | 64 |
| 3 | Dioxane | 80 | 20 | 78 |
For the target compound, introducing the tetrahydrofuran group requires using tetrahydrofurfurylamine in the initial MCR, followed by selective hydrazinolysis to retain the substituent .
Physicochemical Properties
Spectral Data
-
1H NMR (DMSO-d6):
-
IR (KBr):
-
1715 cm⁻¹: C=O stretch of the pyrazolone ring.
-
1656 cm⁻¹: Conjugated carbonyl vibration.
-
Solubility and Stability
-
Solubility: Moderate in polar aprotic solvents (e.g., DMSO, dioxane) due to hydrogen-bonding groups.
-
Stability: Degrades above 200°C; sensitive to strong acids/bases due to the enone system .
Challenges and Future Directions
-
Stereochemical Control: The tetrahydrofuran group introduces chirality, necessitating asymmetric synthesis techniques.
-
Bioavailability Optimization: LogP calculations predict moderate lipophilicity (LogP = 2.8), suggesting need for prodrug strategies.
-
Target Validation: Molecular docking studies are required to identify protein targets (e.g., kinases, GPCRs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume